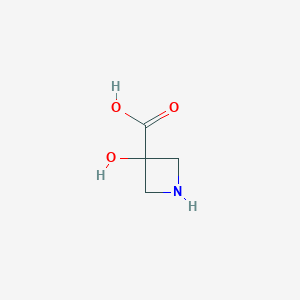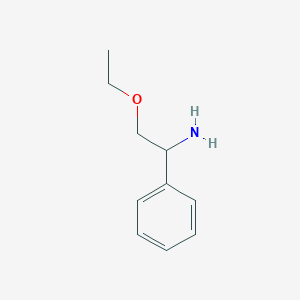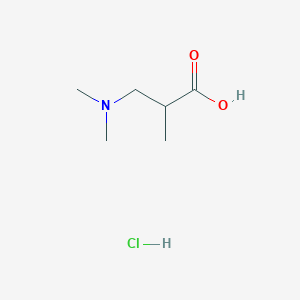
3-Hydroxyazetidine-3-carboxylic acid
Vue d'ensemble
Description
3-Hydroxyazetidine-3-carboxylic acid is a four-membered heterocyclic compound with the molecular formula C4H7NO3. This compound is characterized by the presence of both a hydroxyl group and a carboxylic acid group attached to an azetidine ring. The unique structure of this compound makes it an interesting subject of study in organic chemistry and medicinal chemistry .
Mécanisme D'action
Target of Action
It is known that azetidines, the class of compounds to which 3-hydroxyazetidine-3-carboxylic acid belongs, are often used in medicinal chemistry due to their potential as amino acid surrogates . This suggests that they may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the stereoselective synthesis starting from 2,3-epoxyamines, where the regioselectivity of the intramolecular cyclization is controlled by the use of magnesium bromide . Another approach involves the base-promoted cyclization of dibromo amino esters to yield aziridines, which can then be thermally isomerized to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as Jones reagent or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
Applications De Recherche Scientifique
3-Hydroxyazetidine-3-carboxylic acid has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
3-Aminoazetidine-3-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness: 3-Hydroxyazetidine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the azetidine ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
Propriétés
IUPAC Name |
3-hydroxyazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFLYEKKMHZALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3151228.png)
![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)


![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)




